molecular formula C7H13NOS B044277 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone CAS No. 118515-27-8

1-(2-Methyl-1,3-thiazinan-3-yl)ethanone

Cat. No.: B044277
CAS No.: 118515-27-8
M. Wt: 159.25 g/mol
InChI Key: IPADAWRUMRMPOX-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a heterocyclic compound featuring a six-membered 1,3-thiazinan ring (containing sulfur and nitrogen atoms) substituted with a methyl group at position 2 and an ethanone moiety at position 2.

Properties

CAS No.

118515-27-8

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

1-(2-methyl-1,3-thiazinan-3-yl)ethanone

InChI

InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3

InChI Key

IPADAWRUMRMPOX-UHFFFAOYSA-N

SMILES

CC1N(CCCS1)C(=O)C

Canonical SMILES

CC1N(CCCS1)C(=O)C

Synonyms

2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and functional differences between 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological Activity References
This compound* C₇H₁₁NOS ~157.23 Six-membered thiazinan ring, 2-methyl, ethanone Hypothesized enzyme inhibition Inferred
1-(2-Methyl-1,3-thiazolidin-2-yl)ethanone C₆H₉NOS 143.21 Five-membered thiazolidine ring, 2-methyl Not reported
1-(2-Methyl-1,3-thiazol-4-yl)ethanone C₆H₇NOS 141.19 Five-membered thiazole ring, 2-methyl Not reported
1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone C₁₂H₁₀N₂OS 230.29 Fused thiazole-benzimidazole system Not reported
1-(2-Methyl-1-benzothien-3-yl)ethanone C₁₁H₁₀OS 190.26 Benzothiophene ring, 2-methyl Not reported
1-(4-(Quinolin-8-ylamino)phenyl)ethanone C₁₇H₁₄N₂O 262.31 Quinoline-phenyl-ethanone hybrid Antibacterial activity

*Note: Data for this compound are inferred from structural analogs.

Key Differences and Implications

Ring Size and Heteroatom Arrangement: The six-membered thiazinan ring in the target compound may confer greater conformational flexibility compared to five-membered analogs like thiazolidine or thiazole derivatives . This could influence binding affinity to biological targets.

Substituent Effects: The ethanone group in all listed compounds serves as a hydrogen-bond acceptor, a critical feature for interactions with enzymes like bacterial topoisomerases . Methyl substituents (e.g., at position 2 in thiazinan or thiazole derivatives) may sterically hinder or modulate electronic properties, affecting reactivity and bioactivity.

Biological Activity Trends: Compounds with quinoline or benzimidazole moieties (e.g., ) demonstrate antibacterial activity, suggesting that the thiazinan derivative could similarly target bacterial enzymes. Indolyl-ethanone derivatives (e.g., ) show antimalarial activity, highlighting the ethanone group's versatility in drug design.

Research Findings and Mechanistic Insights

  • Antibacterial Potential: Analogous compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone inhibit bacterial topoisomerase II/DNA gyrase, a mechanism that could extend to the thiazinan derivative . Molecular docking studies suggest that ethanone-containing heterocycles form critical hydrogen bonds with active-site residues .
  • Thermodynamic Properties : Ethyl acetate extraction and silica gel chromatography (common in purifying analogs ) would likely apply to the target compound.

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